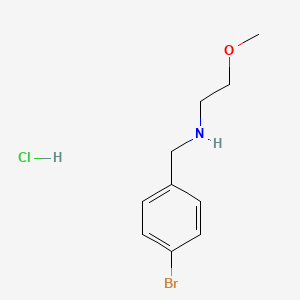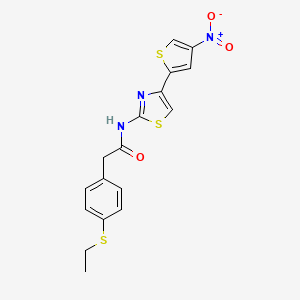
2,6-difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- “2,6-difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide” is a chemical compound with the following properties:
- Molecular Formula : C<sub>14</sub>H<sub>19</sub>F<sub>2</sub>NO<sub>4</sub>S
- Average Mass : 335.367 Da
- Monoisotopic Mass : 335.100281 Da
- ChemSpider ID : 32693288
Synthesis Analysis
- The synthesis of this compound involves specific reactions and steps. Unfortunately, I don’t have access to specific synthetic procedures for this compound. However, it can be synthesized using appropriate reagents and conditions.
Molecular Structure Analysis
- The molecular structure of “2,6-difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide” consists of a benzene ring with two fluorine atoms (at positions 2 and 6), a hydroxyl group, and a tetrahydro-2H-pyran-4-yl substituent.
Chemical Reactions Analysis
- The compound may participate in various chemical reactions, including hydrolysis, substitution, and other transformations. Specific reactions would depend on the reaction conditions and functional groups present.
Physical And Chemical Properties Analysis
- Melting Point : The compound melts at approximately 157-161 °C (literature value).
- Solubility : It is likely soluble in organic solvents.
- Other Properties : Additional physical and chemical properties would require experimental data or further literature review.
Applications De Recherche Scientifique
Synthesis of 2H-Pyrans
- Field : Organic Chemistry
- Application : The compound, which contains a 2H-pyran ring, could be used in the synthesis of 2H-Pyrans . 2H-Pyrans are a structural motif present in many natural products and are key intermediates in the construction of many of these structures .
- Method : The synthesis of 2H-Pyrans often involves the use of catalysts and halogenation agents . For example, DABCO (a catalyst) and N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) (halogenation agents) can be used to generate 2,3,4,5,6-pentasubstituted 2H-Pyrans .
- Results : The protocol used can generate 2H-Pyrans in moderate to good yields .
Potential Histone Deacetylase (HDAC) Inhibitors
- Field : Medicinal Chemistry
- Application : The compound could potentially be used in the synthesis of histone deacetylase (HDAC) inhibitors . HDAC inhibitors are a class of compounds that have a variety of implications in neurology, oncology, and immunology .
- Method : The synthesis of HDAC inhibitors often involves coupling reactions with other compounds .
- Results : The specific outcomes of these syntheses would depend on the specific reactions and conditions used .
Detection of Single Strand Breaks (SSBs) in DNA
- Field : Molecular Biology
- Application : The compound could potentially be used to improve the process of detecting single strand breaks (SSBs) in DNA . SSBs are a type of DNA damage that can lead to genetic instability and disease .
- Method : The detection of SSBs often involves the use of gel electrophoresis . The compound could potentially be coupled with alkaline gel electrophoresis to enhance the detection process .
- Results : The specific outcomes would depend on the specific experimental conditions and the type of DNA being analyzed .
Synthesis of Histone Deacetylase (HDAC) Inhibitors
- Field : Medicinal Chemistry
- Application : The compound could potentially be used in the synthesis of a variety of histone deacetylase (HDAC) inhibitors . HDAC inhibitors are a class of compounds that have a variety of implications in neurology, oncology, and immunology .
- Method : The synthesis of HDAC inhibitors often involves coupling reactions with other compounds .
- Results : The specific outcomes of these syntheses would depend on the specific reactions and conditions used .
Synthesis of 2-(5-bromothiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides
- Field : Organic Chemistry
- Application : The compound could potentially be used in the synthesis of 2-(5-bromothiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides . This compound could have potential applications in medicinal chemistry .
- Method : The synthesis of this compound would likely involve a series of coupling reactions .
- Results : The specific outcomes would depend on the specific reactions and conditions used .
Synthesis of 2H-Pyrans
- Field : Organic Chemistry
- Application : The compound, which contains a 2H-pyran ring, could be used in the synthesis of 2H-Pyrans . 2H-Pyrans are a structural motif present in many natural products and are key intermediates in the construction of many of these structures .
- Method : The synthesis of 2H-Pyrans often involves the use of catalysts and halogenation agents . For example, DABCO (a catalyst) and N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS) (halogenation agents) can be used to generate 2,3,4,5,6-pentasubstituted 2H-Pyrans .
- Results : The protocol used can generate 2H-Pyrans in moderate to good yields .
Safety And Hazards
- The compound is classified as an eye irritant (Eye Irrit. 2) and skin irritant (Skin Irrit. 2). Proper personal protective equipment should be used when handling it.
Orientations Futures
- Research on this compound could explore its potential applications, such as drug development or other industrial uses.
Propriétés
IUPAC Name |
2,6-difluoro-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F2NO3/c16-11-2-1-3-12(17)14(11)15(20)18-7-4-13(19)10-5-8-21-9-6-10/h1-3,10,13,19H,4-9H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBMDDZNYMEJLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNC(=O)C2=C(C=CC=C2F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-difluoro-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-1-((4-fluorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2801083.png)

![3-(((5-Chloropyridin-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2801086.png)

![2-[(Prop-2-enoylamino)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B2801089.png)
![3-Ethyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2801090.png)


![2-[Cyclohex-3-en-1-ylmethyl-[(1,4-dimethylpyrazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2801096.png)


![2-[5-(4-fluorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2801103.png)
![6-methyl-2-[(4-phenylpiperazin-1-yl)carbonyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2801104.png)
